Ciwujiano side C3
CAS No.:
Cat. No.: VC16574688
Molecular Formula: C53H76O21
Molecular Weight: 1049.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H76O21 |
|---|---|
| Molecular Weight | 1049.2 g/mol |
| Standard InChI | InChI=1S/C53H76O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,25-26,29-32,34-35,38-39,42,44-45,54-65H,10-22H2,1-8H3/t25-,26-,29-,30+,31-,32-,34+,35+,38+,39+,42+,44-,45-,50-,51+,52+,53-/m0/s1 |
| Standard InChI Key | NWCIJNNNNCBODK-WMZYDICNSA-N |
| Isomeric SMILES | C[C]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C](O[C]([C]([C]2O)O)OC[C]3[C@H]([C]([C]([C](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
| Canonical SMILES | C[C]1C(C(C(C(O1)OC2[C](O[C]([C]([C]2O)O)OC[C]3C([C]([C]([C](O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C([C](C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Ciwujiano side C3 belongs to the class of triterpenoid saponins, characterized by a steroidal aglycone core linked to multiple sugar moieties. The compound’s structural complexity is evident in its high molecular weight and the presence of 53 carbon atoms arranged in a tetracyclic framework with extensive glycosylation.
Molecular Descriptors and Stereochemistry
The compound’s structural details are encapsulated in its International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notations, which provide unambiguous representations of its stereochemistry and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1049.2 g/mol |
| Standard InChI | InChI=1S/C53H76O21/c1-23-32(56)... (abbreviated for clarity) |
| Isomeric SMILES | C[C]1[C@@H]([C@H]([C@H]([C@@H]... (abbreviated) |
| Canonical SMILES | C[C]1C(C(C(C(O1)OC2[C](O[C]([C... (abbreviated) |
The stereochemical complexity arises from eight stereocenters, which influence its biological interactions. The glycan chain attached at the C3 position consists of glucose and rhamnose units, critical for its solubility and receptor binding.
Synthesis and Chemical Modifications
Stereoselective Synthesis Strategies
Pharmacological Activity and Mechanisms of Action
Anti-Inflammatory Effects in Macrophages
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Ciwujiano side C3 (0.1–10 µM) suppresses nitric oxide (NO) production by 40–75% and reduces proinflammatory cytokines (TNF-α, IL-6) by 30–60% . These effects correlate with downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .
Table 1: Key Pharmacodynamic Parameters of Ciwujiano Side C3
| Parameter | Effect | Concentration | Reference |
|---|---|---|---|
| NO Inhibition | 75% reduction vs. LPS control | 10 µM | |
| TNF-α Suppression | 60% decrease | 10 µM | |
| COX-2 mRNA Downregulation | 50% reduction | 5 µM |
Modulation of MAPK Signaling
Ciwujiano side C3 inhibits phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinases (MAPKs), which are critical for cytokine production . Pretreatment with the compound (1 hour before LPS) reduces ERK activation by 70%, suggesting upstream interference with toll-like receptor 4 (TLR4) signaling .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the glycan chain and aglycone core to optimize pharmacokinetics.
-
In Vivo Efficacy Models: Testing in murine models of colitis or arthritis to validate anti-inflammatory activity.
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Target Identification: Proteomic approaches to identify direct protein targets beyond MAPKs.
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